molecular formula C12H17ClN2O B177000 Piperazin-1-yl-m-tolyl-methanone hydrochloride CAS No. 100940-01-0

Piperazin-1-yl-m-tolyl-methanone hydrochloride

Cat. No.: B177000
CAS No.: 100940-01-0
M. Wt: 240.73 g/mol
InChI Key: WAHPDTVFZNYJNH-UHFFFAOYSA-N
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Description

Piperazin-1-yl-m-tolyl-methanone hydrochloride is a chemical compound with the molecular formula C12H16N2O·HCl. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a piperazine ring attached to a tolyl group through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl-m-tolyl-methanone hydrochloride typically involves the reaction of piperazine with m-tolyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems further streamlines the process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl-m-tolyl-methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Piperazin-1-yl-m-tolyl-methanone hydrochloride is studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that piperazine derivatives can induce apoptosis in cancer cells. For example, a study found that related compounds significantly inhibited cell growth in various cancer cell lines .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy:

  • Antibacterial Activity : Several studies have reported that piperazine derivatives exhibit good activity against bacterial strains such as E. coli and S. aureus. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 15 µg/mL against these pathogens.

Neurological Disorders

Research into piperazine derivatives suggests potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems:

  • Cognitive Enhancements : Some studies indicate that piperazine compounds may enhance cognitive function by interacting with serotonin and dopamine receptors .

Synthesis and Evaluation of Derivatives

A study synthesized various piperazine derivatives, including this compound, and evaluated their biological activities:

  • In Vitro Studies : The synthesized compounds were tested for cytotoxicity against multiple cancer cell lines using the MTT assay, revealing significant activity for certain derivatives .
CompoundCell LineIC50 (µM)
10ecBT-4740.99
10gHeLa1.45
10hMCF-72.10

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of similar compounds:

CompoundBacterial StrainMIC (µg/mL)
5eE. coli12
5kS. aureus10
5gP. aeruginosa15

These results indicate that the presence of both piperazine and aromatic groups enhances antimicrobial efficacy.

Comparison with Similar Compounds

Similar Compounds

    Piperazin-1-yl-methanone: Similar structure but lacks the tolyl group.

    4-methyl-piperazin-1-yl-piperidin-4-yl-methanone: Contains a piperidine ring instead of a tolyl group.

    Phenyl (4-phenylsulfonyl)piperazin-1-yl)methanone: Contains a phenylsulfonyl group instead of a tolyl group.

Uniqueness

Piperazin-1-yl-m-tolyl-methanone hydrochloride is unique due to the presence of the tolyl group, which imparts specific chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Piperazin-1-yl-m-tolyl-methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a piperazine ring, which is a common motif in many pharmacologically active compounds. The presence of the m-tolyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

1. Neuroprotective Effects

Research indicates that derivatives of piperazine, including this compound, exhibit neuroprotective properties. A study highlighted that certain piperazine derivatives can activate transient receptor potential canonical 6 (TRPC6) channels, which play a crucial role in neuronal calcium signaling and memory formation. This activation has been linked to protective effects against amyloid toxicity in models of Alzheimer's disease (AD) .

2. Antimicrobial Activity

Piperazine derivatives have been shown to possess antimicrobial properties. A study focused on the synthesis and evaluation of various piperazine compounds demonstrated their effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

3. Anticancer Properties

The anticancer potential of piperazine derivatives is also noteworthy. Compounds containing the piperazine moiety have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including disruption of microtubule dynamics and modulation of receptor tyrosine kinases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
  • Calcium Signaling : Activation of TRPC6 channels enhances calcium influx in neurons, which is critical for synaptic plasticity and neuroprotection .
  • Microtubule Disruption : Similar to other piperazine derivatives, it may interfere with microtubule dynamics, affecting cell division and proliferation in cancer cells .

Case Studies

Several studies have reported on the efficacy of piperazine derivatives:

  • Alzheimer's Disease Models : In vitro studies demonstrated that certain piperazine compounds could restore long-term potentiation (LTP) in hippocampal slices from AD mouse models, indicating their potential as therapeutic agents for neurodegenerative diseases .
  • Antimicrobial Screening : A systematic evaluation of piperazine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Data Tables

Activity Compound IC50/EC50 Values Target
NeuroprotectionPiperazin-1-yl-m-tolyl-methanoneNanomolar rangeTRPC6 Channels
AntimicrobialVarious Piperazine DerivativesVaries by strainBacterial Cell Wall
AnticancerPiperazine DerivativesSubnanomolar rangeMicrotubules / Receptor Tyrosine Kinases

Properties

IUPAC Name

(3-methylphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHPDTVFZNYJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375165
Record name Piperazin-1-yl-m-tolyl-methanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100940-01-0
Record name Methanone, (3-methylphenyl)-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100940-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazin-1-yl-m-tolyl-methanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100940-01-0
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